Singlet Oxygen Quantum Yield: Phenalenone vs. Substituted Derivatives and Benzophenone
Phenalenone (unsubstituted) is established as a near-unity singlet oxygen photosensitizer, making it a 'universal reference compound' [1]. Its performance is directly compared to benzophenone, a common industrial photosensitizer, and to its own substituted derivatives. In cyclohexane, phenalenone, benzanthrone, and benzophenone all exhibit quantum yields of O2(1Δg) production (ΦΔ) between 0.9-1. However, when solvent polarity or protic character increases, the ΦΔ of all sensitizers declines except for phenalenone, which maintains a constant, high yield [2]. Furthermore, the introduction of hydroxy or alkoxy substituents onto the phenalenone ring invariably lowers ΦΔ due to the creation of new non-radiative decay pathways absent in the parent compound [3].
| Evidence Dimension | Singlet Oxygen Quantum Yield (ΦΔ) solvent independence |
|---|---|
| Target Compound Data | ΦΔ range of 0.94 - 1.00 across 13 solvents of very different physical and chemical properties, including methanol-water mixtures [1]. |
| Comparator Or Baseline | Benzophenone, benzanthrone, and substituted phenalenone derivatives. For substituted derivatives (hydroxy/ethoxy), ΦΔ is 'lowered with respect to unsubstituted phenalenone' [3]. |
| Quantified Difference | In cyclohexane, ΦΔ is comparable (0.9-1) for all. In polar/protic solvents, phenalenone's ΦΔ remains constant while comparators' values drop. Derivatives exhibit reduced ΦΔ compared to parent. |
| Conditions | Laser-induced optoacoustic calorimetry and time-resolved near-IR emission studies in various solvents including cyclohexane, methanol-water mixtures, etc. [1][2]. |
Why This Matters
For applications requiring consistent singlet oxygen generation across different media (e.g., aqueous biological environments vs. organic synthesis), phenalenone's solvent-independent ΦΔ provides reliable, reproducible results unattainable with common substitutes or modified derivatives.
- [1] Schmidt, R., Tanielian, C., Dunsbach, R., & Wolff, C. (1994). Phenalenone, a universal reference compound for the determination of quantum yields of singlet oxygen O2(1Δg) sensitization. Journal of Photochemistry and Photobiology A: Chemistry, 79(1-2), 11-17. https://doi.org/10.1016/1010-6030(93)03746-4 View Source
- [2] Mártire, D. O., Braslavsky, S. E., & García, N. A. (1996). Aromatic ketones as standards for singlet molecular oxygen O2(1Δg) photosensitization. Time-resolved photoacoustic and near-IR emission studies. Journal of Photochemistry and Photobiology A: Chemistry, 98(3), 151-157. https://doi.org/10.1016/S1010-6030(96)04378-5 View Source
- [3] Sandoval-Altamirano, C., Sanchez, S. A., Pizarro, N., Morales, J., & Gunther, G. (2017). Photophysical characterization of hydroxy and ethoxy phenalenone derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 353, 325-332. https://doi.org/10.1016/j.jphotochem.2017.11.027 View Source
